2-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-4,6-dimethylphenol
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Overview
Description
2-{[(2-HYDROXY-3,5-DIMETHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is a complex organic compound with a unique structure that includes both hydroxyl and imino functional groups, as well as iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-HYDROXY-3,5-DIMETHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL typically involves the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with 4,6-diiodophenol in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-HYDROXY-3,5-DIMETHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to substitute the iodine atoms.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-HYDROXY-3,5-DIMETHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-HYDROXY-3,5-DIMETHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound’s antioxidant properties may help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-[cyclohexyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol
- 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE
Uniqueness
2-{[(2-HYDROXY-3,5-DIMETHYLPHENYL)IMINO]METHYL}-4,6-DIIODOPHENOL is unique due to the presence of both hydroxyl and imino groups along with iodine atoms. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not commonly found in similar compounds.
Properties
Molecular Formula |
C15H13I2NO2 |
---|---|
Molecular Weight |
493.08 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-4,6-dimethylphenol |
InChI |
InChI=1S/C15H13I2NO2/c1-8-3-9(2)14(19)13(4-8)18-7-10-5-11(16)6-12(17)15(10)20/h3-7,19-20H,1-2H3 |
InChI Key |
IMNGVEVSQSFVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=CC2=C(C(=CC(=C2)I)I)O)O)C |
Origin of Product |
United States |
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